molecular formula C25H28N6 B2770757 2-Methyl-3-phenyl-5-propyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine CAS No. 896819-49-1

2-Methyl-3-phenyl-5-propyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine

Cat. No. B2770757
M. Wt: 412.541
InChI Key: SKCHVQGQMSDADA-UHFFFAOYSA-N
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Description

The compound “2-Methyl-3-phenyl-5-propyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine” is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[1,5-a]pyrimidine ring, a phenyl ring, a pyridinyl ring, and a piperazinyl ring. These types of compounds are often found in pharmaceuticals and other biologically active substances .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrazolo[1,5-a]pyrimidine ring might be formed through a cyclization reaction, while the phenyl, pyridinyl, and piperazinyl groups might be introduced through substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy could be used to determine its structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. For example, the pyrazolo[1,5-a]pyrimidine ring might undergo electrophilic substitution reactions, while the piperazinyl group might participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. These properties could be measured using various analytical techniques .

Scientific Research Applications

Synthesis and Chemical Properties

Heterocyclic Synthesis : The synthesis of novel heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines, is a significant area of research. These compounds are synthesized through various methods, including intramolecular cyclization and condensation reactions. The structural diversity of these compounds is achieved by incorporating different substituents, demonstrating the versatility of pyrazolo[1,5-a]pyrimidine frameworks in heterocyclic chemistry (Ho & Suen, 2013); (Abdelhamid & Gomha, 2013).

Green Synthesis Approaches : Research efforts include the development of green, solvent-free synthesis methods for creating pyrazolo[1,5-a]pyrimidines. These environmentally friendly approaches aim to reduce the use of toxic solvents and promote sustainability in chemical synthesis (Abdelhamid et al., 2016).

Synthesis of Derivatives : The creation of pyrazolo[1,5-a]pyrimidine derivatives, including those with potential biological activities, is explored through reactions with various amines and heterocyclic compounds. These synthetic pathways yield a broad range of derivatives, highlighting the adaptability of the core structure for different applications (Mohamed et al., 2011).

Potential Bioactivity and Applications

Antimicrobial Activity : Several pyrazolo[1,5-a]pyrimidine derivatives demonstrate antimicrobial properties, suggesting their potential as templates for developing new antimicrobial agents. The variation in the chemical structure of these compounds allows for the exploration of structure-activity relationships to optimize their bioactivity (Bondock et al., 2008).

Antitumor and Anti-inflammatory Properties : Research indicates that certain pyrazolo[1,5-a]pyrimidine derivatives possess significant antitumor and anti-inflammatory activities. These findings suggest the potential therapeutic applications of these compounds in cancer treatment and inflammation management (Shaaban et al., 2008).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. For example, it might be harmful if swallowed, inhaled, or comes into contact with the skin. It might also pose environmental hazards .

Future Directions

The future research directions for this compound would depend on its potential applications. For example, if it is a drug, future research might focus on improving its efficacy, reducing its side effects, or finding new therapeutic uses .

properties

IUPAC Name

2-methyl-3-phenyl-5-propyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6/c1-3-9-21-18-23(30-16-14-29(15-17-30)22-12-7-8-13-26-22)31-25(27-21)24(19(2)28-31)20-10-5-4-6-11-20/h4-8,10-13,18H,3,9,14-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKCHVQGQMSDADA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4=CC=CC=N4)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-phenyl-5-propyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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